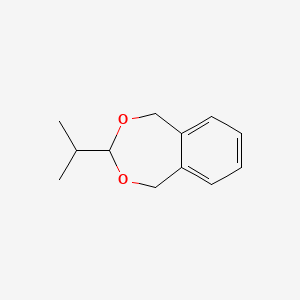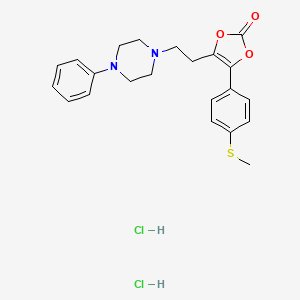![molecular formula C4H5Cl3O2S2 B14468247 Methyl [(trichloromethyl)disulfanyl]acetate CAS No. 65540-50-3](/img/structure/B14468247.png)
Methyl [(trichloromethyl)disulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(trichloromethyl)disulfanyl]acetate is an organosulfur compound with the molecular formula C₄H₅Cl₃O₂S₂. This compound is characterized by the presence of a trichloromethyl group and a disulfanyl linkage, making it a unique and interesting molecule for various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(trichloromethyl)disulfanyl]acetate typically involves the reaction of trichloromethyl disulfide with methyl acetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is usually conducted in a batch or continuous flow reactor, depending on the production requirements .
Análisis De Reacciones Químicas
Types of Reactions
Methyl [(trichloromethyl)disulfanyl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfanyl linkage to thiols.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Methyl [(trichloromethyl)disulfanyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of methyl [(trichloromethyl)disulfanyl]acetate involves its interaction with various molecular targets. The trichloromethyl group and disulfanyl linkage play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Trichloromethane (Chloroform): Contains a trichloromethyl group but lacks the disulfanyl linkage.
1,1,1-Trichloroethane: Another trichloromethyl-containing compound with different chemical properties.
Chloral: Contains a trichloromethyl group and is used in various chemical applications.
Uniqueness
Methyl [(trichloromethyl)disulfanyl]acetate is unique due to the presence of both the trichloromethyl group and the disulfanyl linkage.
Propiedades
Número CAS |
65540-50-3 |
|---|---|
Fórmula molecular |
C4H5Cl3O2S2 |
Peso molecular |
255.6 g/mol |
Nombre IUPAC |
methyl 2-(trichloromethyldisulfanyl)acetate |
InChI |
InChI=1S/C4H5Cl3O2S2/c1-9-3(8)2-10-11-4(5,6)7/h2H2,1H3 |
Clave InChI |
HZISRHXQFHSXDY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CSSC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


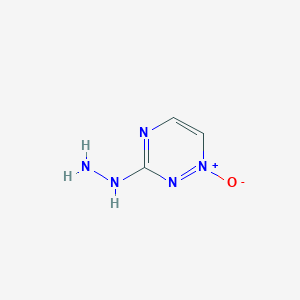
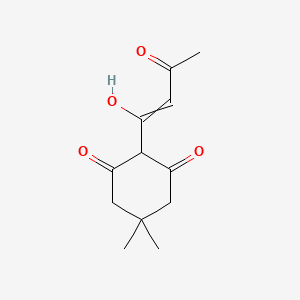
![Bis[1-(naphthalen-1-yl)ethylidene]hydrazine](/img/structure/B14468188.png)
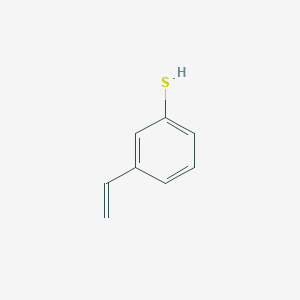


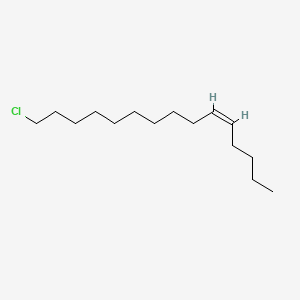
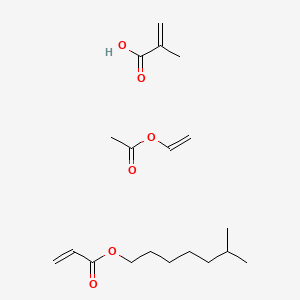
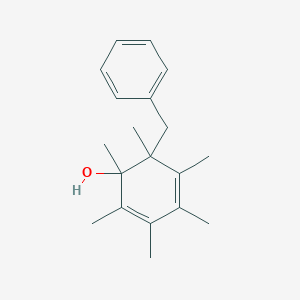
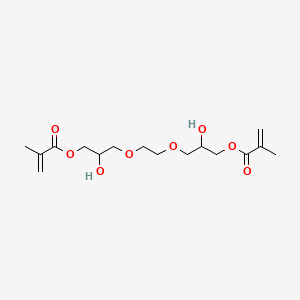
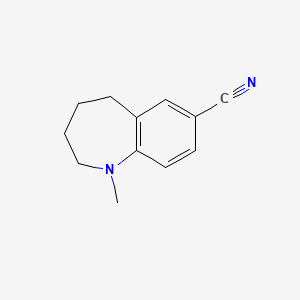
![6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14468254.png)
